

# In-Depth Technical Guide: Thalidomide-NH-C10-NH2 Hydrochloride

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Compound of Interest

Thalidomide-NH-C10-NH2
hydrochloride

Cat. No.:

B12382326

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CAS Number: 2460022-53-9

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### Introduction

Thalidomide-NH-C10-NH2 hydrochloride is a synthetic, bifunctional molecule designed for applications in targeted protein degradation. It serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound incorporates the thalidomide moiety, which is a known ligand for the E3 ubiquitin ligase Cereblon (CRBN). The thalidomide core is connected via a 10-carbon aliphatic linker to a terminal primary amine hydrochloride, which provides a reactive handle for conjugation to a target protein ligand. By recruiting the CRBN E3 ligase to a specific protein of interest, PROTACs containing this linker can induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

### **Physicochemical Properties**



Property	Value	Reference
CAS Number	2460022-53-9	[1][2][3][4][5][6][7]
Molecular Formula	C23H33CIN4O4	[4]
Molecular Weight	464.99 g/mol	[4]
Appearance	Light yellow to yellow solid	[4]
Storage Conditions	-20°C, sealed storage, away from moisture and light	[4]
Solubility	Information not publicly available. General solubility for similar compounds suggests solubility in DMSO.	
Purity	While specific data for this lot is not available, similar compounds are typically synthesized to >95% purity.	[8]

### **Mechanism of Action in a PROTAC Context**

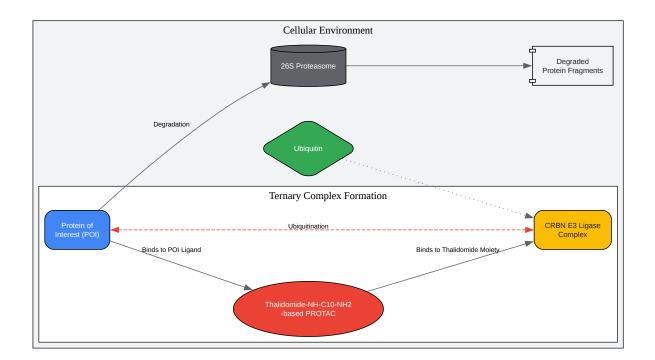
**Thalidomide-NH-C10-NH2 hydrochloride** functions as the E3 ligase-recruiting component of a PROTAC. The core mechanism involves the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC, and the E3 ubiquitin ligase.

- Binding: The thalidomide head of the molecule specifically binds to the Cereblon (CRBN) protein, which is a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.
   [8]
- Ternary Complex Formation: The other end of the PROTAC, which is synthesized by conjugating a specific POI ligand to the terminal amine of Thalidomide-NH-C10-NH2, binds to the target protein. This brings the POI into close proximity with the CRBN E3 ligase complex.
- Ubiquitination: This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.



 Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell. The PROTAC molecule is then released and can induce the degradation of another POI molecule.

Diagram: PROTAC Mechanism of Action



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Caption: Mechanism of a Thalidomide-based PROTAC.

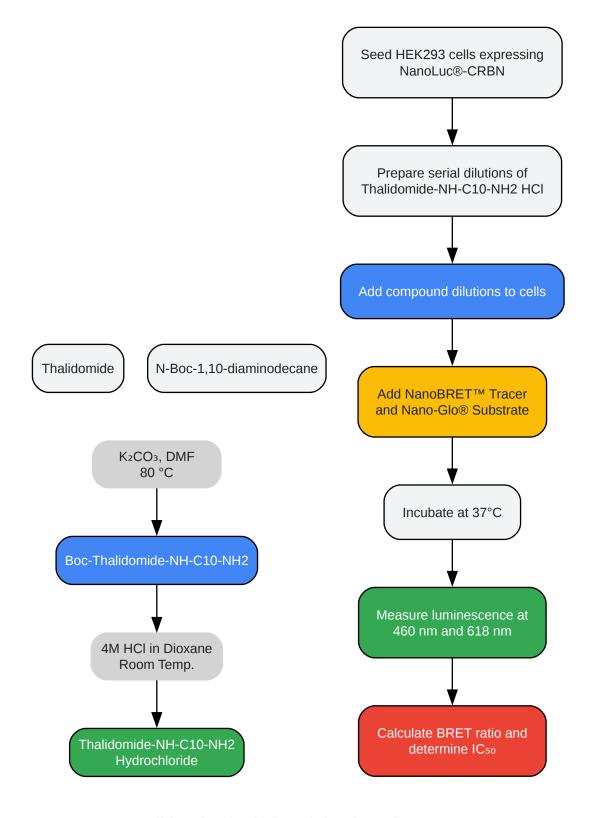


# Experimental Protocols Illustrative Synthesis of Thalidomide-NH-C10-NH2 Hydrochloride

The following is a representative two-step synthetic protocol based on the synthesis of similar thalidomide-linker conjugates.[8]

Diagram: Synthetic Workflow





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